Lipophilicity Advantage Over Non-Chlorinated Analog
Ethyl 4-(4-chlorophenyl)-2-oxobutanoate exhibits a computed XLogP3 of 2.9, compared to 2.3 for the non-halogenated analog ethyl 2-oxo-4-phenylbutyrate, representing a +0.6 log unit increase in lipophilicity attributable to the 4-chloro substituent [1][2]. This magnitude of logP shift is consistent with the well-characterized Hansch π constant for aromatic chlorine (+0.71), and translates to an approximately 4-fold increase in octanol-water partition coefficient under standard conditions [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | Ethyl 2-oxo-4-phenylbutyrate (CAS 64920-29-2): XLogP3 = 2.3 |
| Quantified Difference | +0.6 log units (~4-fold higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (release 2025.09.15) [1][2] |
Why This Matters
Higher lipophilicity predicts improved membrane permeability and altered tissue distribution, critical for selecting intermediates destined for cell-permeable bioactive compounds.
- [1] PubChem Compound Summary for CID 13201328, Ethyl 4-(4-chlorophenyl)-2-oxobutanoate. XLogP3-AA 2.9. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for CID 562087, Ethyl 2-oxo-4-phenylbutyrate. XLogP3-AA 2.3. National Center for Biotechnology Information. View Source
